

2-Fluorocyclohexanone: A Technical Guide to Commercial Availability, Synthesis, and Application

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Compound of Interest

Compound Name: **2-Fluorocyclohexanone**

Cat. No.: **B1314666**

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Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-Fluorocyclohexanone** (CAS 694-82-6), a critical fluorinated building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, commercial availability, and procurement strategies. A validated, step-by-step protocol for its synthesis via electrophilic fluorination is presented, supported by mechanistic insights and expected analytical data for verification. Furthermore, this guide explores the applications of **2-Fluorocyclohexanone** in medicinal chemistry, illustrating its role in modifying molecular properties to enhance drug efficacy. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices.

Introduction

2-Fluorocyclohexanone is a versatile fluorinated ketone that serves as a high-value intermediate in organic synthesis.^[1] The strategic introduction of a single fluorine atom at the α -position to the carbonyl group significantly influences the molecule's electronic properties, enhancing its reactivity and making it an essential building block for creating complex molecules.^[1] In the pharmaceutical and agrochemical industries, the use of such fluorinated synthons is a well-established strategy to modulate key molecular properties, including

metabolic stability, bioavailability, and lipophilicity.^[2] This guide serves as a practical resource for researchers, covering the journey from sourcing the compound to its synthesis and application in a research and development setting.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and experimentation. The key identifying information and properties for **2-Fluorocyclohexanone** are summarized below.

Property	Value	Reference(s)
CAS Number	694-82-6	[1] [3]
Molecular Formula	C ₆ H ₉ FO	[1] [3]
Molecular Weight	116.13 g/mol	[3]
Appearance	Light orange to yellow to green clear liquid	[1]
Boiling Point	110-111 °C (at 70 mmHg)	[3]
Density	1.040 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.444	[4]
Flash Point	71.1 °C (160.0 °F)	[3]
MDL Number	MFCD01076476	[3]

Commercial Availability and Procurement

2-Fluorocyclohexanone is readily available from several specialized chemical suppliers, typically in research-grade purities. Procurement for R&D purposes is straightforward, though availability for large-scale or cGMP (Current Good Manufacturing Practice) synthesis may require custom orders.

Overview of Commercial Suppliers

The following table lists major suppliers of **2-Fluorocyclohexanone**. Researchers should always request a certificate of analysis (COA) to verify the purity and identity of the purchased material.

Supplier	Purity	Available Quantities	CAS Number
Sigma-Aldrich	97%	1 g	694-82-6[3]
Thermo Scientific (Alfa Aesar)	96%	250 mg, 1 g	694-82-6[4][5]
Chem-Impex	≥ 94% (GC)	500 mg	694-82-6[1]
Apollo Scientific	97%	Inquire	694-82-6
TCI America	>94.0% (GC)	500 mg	694-82-6

Considerations for Procurement

- Purity Requirements:** For initial synthetic route development and proof-of-concept studies, a purity of $\geq 94\%$ is often sufficient. For later-stage development, such as lead optimization or preclinical candidate synthesis, higher purity ($\geq 97\%$) is recommended to avoid the introduction of confounding impurities.
- Supplier Validation:** When planning for larger-scale synthesis, it is crucial to engage with suppliers who can demonstrate a scalable synthesis route and provide detailed analytical data, including batch-to-batch consistency.
- Lead Times:** While research quantities are typically in stock, larger orders may have significant lead times. Planning procurement well in advance is essential for project timeline management.

Synthesis of 2-Fluorocyclohexanone

While commercially available in research quantities, an in-house synthesis of **2-Fluorocyclohexanone** may be necessary for larger scales or for the creation of specific analogs. The most common and reliable method is the direct electrophilic fluorination of cyclohexanone, typically via its enol or enolate form.

Synthetic Rationale and Reagent Choice

The direct fluorination of carbonyl compounds has been revolutionized by the development of safe, easy-to-handle electrophilic fluorinating agents. Historically, this transformation required the use of highly toxic and hazardous molecular fluorine (F_2). Modern reagents, such as Selectfluor® (F -TEDA- BF_4), have rendered this approach obsolete for most laboratory applications.

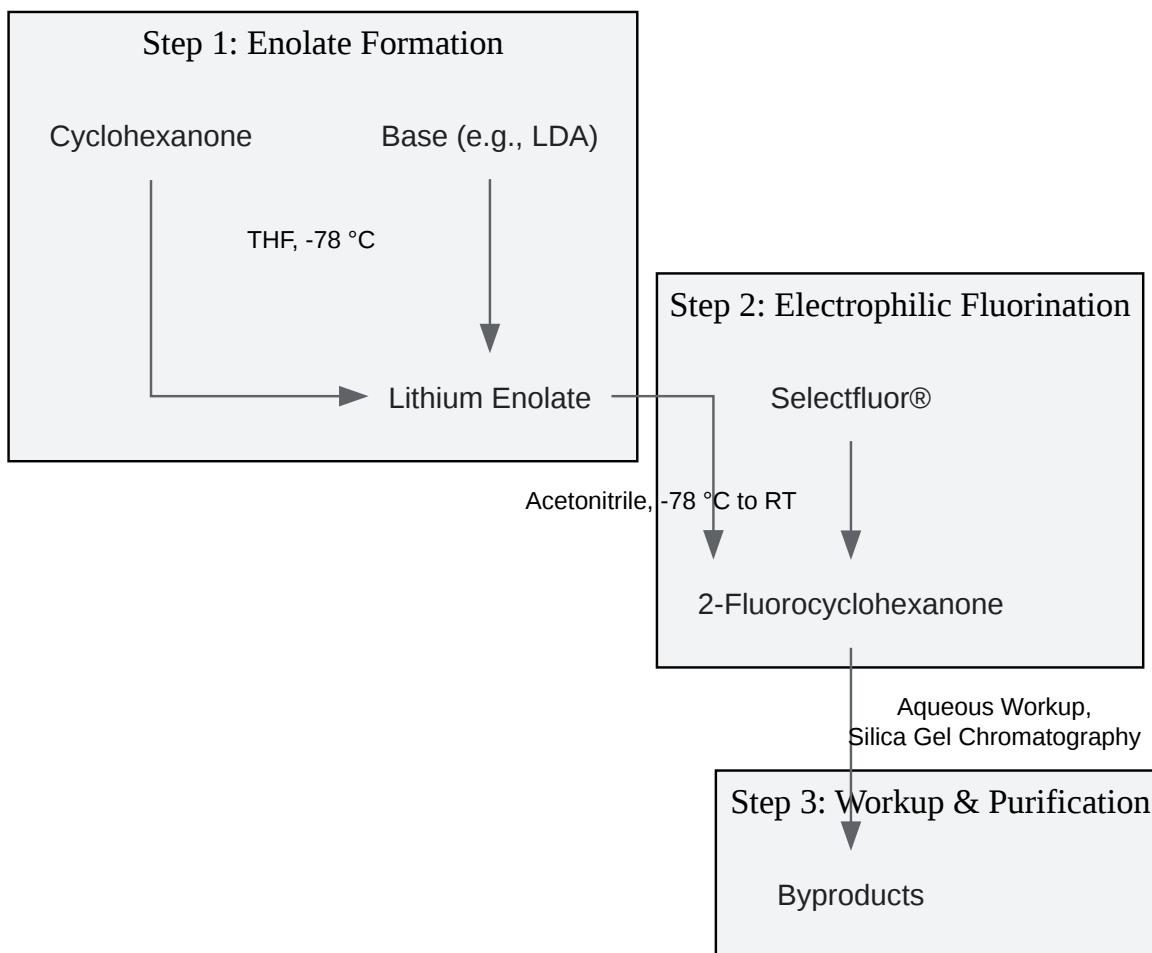
Why Selectfluor®?

- Safety and Stability: Selectfluor® is a stable, non-volatile, crystalline solid, which drastically reduces the handling risks associated with gaseous F_2 .
- Reactivity: It is a powerful electrophilic fluorinating agent capable of fluorinating a wide range of nucleophiles, including ketone enolates.
- Solubility: It is soluble in common polar aprotic solvents like acetonitrile, which are ideal for this type of reaction.

The reaction proceeds by generating the enolate of cyclohexanone using a suitable base. The electron-rich enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent to form the C-F bond.

Detailed Protocol: Electrophilic Fluorination of Cyclohexanone

This protocol describes a representative procedure for the synthesis of **2-Fluorocyclohexanone** from cyclohexanone.



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Caption: Reaction scheme for the synthesis of **2-Fluorocyclohexanone**.

Materials:

- Cyclohexanone
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- Anhydrous tetrahydrofuran (THF)

- Anhydrous acetonitrile (MeCN)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
- Enolate Formation: Slowly add cyclohexanone (1.0 eq) to the cooled THF. Stir for 10 minutes. Subsequently, add LDA solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
 - Causality Insight: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and quantitative formation of the kinetic enolate, preventing self-condensation side reactions.
- Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous acetonitrile (50 mL). Add this solution dropwise to the enolate solution at -78 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
- Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

- **Washing:** Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford **2-Fluorocyclohexanone** as a pale yellow oil.

Spectroscopic and Analytical Data

The following section provides the expected analytical data for synthesized **2-Fluorocyclohexanone**. This serves as a self-validating system; successful synthesis should yield data consistent with these parameters.

Analysis	Expected Result
¹ H NMR	The spectrum will show complex multiplets for the methylene protons. The key diagnostic signal is the proton on the fluorine-bearing carbon (α -proton), which appears as a doublet of multiplets around δ 4.8-5.0 ppm with a large geminal coupling constant to fluorine ($^{2}\text{JH-F} \approx 45\text{-}50\text{ Hz}$).
¹³ C NMR	The carbonyl carbon (C=O) signal is expected around δ 205-210 ppm. The fluorine-bearing carbon (C-F) will appear as a doublet around δ 88-92 ppm with a large one-bond C-F coupling constant ($^{1}\text{JC-F} \approx 190\text{-}200\text{ Hz}$). Other methylene carbons will appear between δ 20-40 ppm.
¹⁹ F NMR	A single resonance, often a multiplet due to coupling with adjacent protons, is expected in the range of δ -180 to -195 ppm (referenced to CFCl_3).
IR Spectroscopy	A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected at a higher wavenumber than unsubstituted cyclohexanone ($\sim 1715\text{ cm}^{-1}$), typically in the range of $1725\text{-}1740\text{ cm}^{-1}$. The C-F stretch will appear in the fingerprint region, typically $1000\text{-}1100\text{ cm}^{-1}$.
Mass Spectrometry (EI)	The molecular ion peak $[\text{M}]^+$ should be observed at $\text{m/z} = 116$. Key fragments may include the loss of HF ($\text{m/z} = 96$) and the loss of C_2H_4 ($\text{m/z} = 88$).

Applications in Research and Development

The primary value of **2-Fluorocyclohexanone** lies in its utility as a versatile synthetic intermediate. The α -fluoro-ketone motif is a precursor to a wide range of more complex

fluorinated molecules.

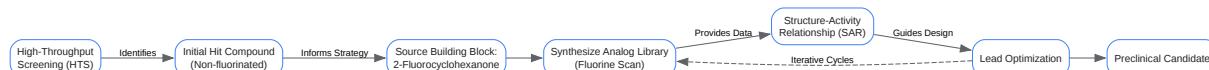
Role as a Fluorinated Building Block

The electron-withdrawing nature of the fluorine atom activates the carbonyl group and influences the acidity of the remaining α -proton, allowing for further selective chemical modifications. It serves as a precursor for:

- Fluorinated Amines and Alcohols: Reduction of the ketone and subsequent manipulation can lead to the synthesis of fluorinated cyclohexanols and cyclohexylamines, which are valuable scaffolds in medicinal chemistry.
- Heterocycle Synthesis: It can be used as a starting material for building complex heterocyclic ring systems where the fluorine atom is strategically placed to modulate biological activity.

Integration into a Drug Discovery Cascade

The use of building blocks like **2-Fluorocyclohexanone** is integral to modern drug discovery, particularly during the hit-to-lead and lead optimization phases.



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Caption: Use of **2-Fluorocyclohexanone** in a drug discovery workflow.

In this workflow, an initial "hit" compound might be modified by incorporating fluorine to improve its properties. By synthesizing a small library of analogs using **2-Fluorocyclohexanone**, medicinal chemists can rapidly assess the impact of the fluorine atom on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, accelerating the development of a preclinical candidate.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the reagent.

Hazard Identification and PPE

2-Fluorocyclohexanone is classified as a hazardous substance. Key GHS classifications include:

- H302: Harmful if swallowed.[3][6]
- H317: May cause an allergic skin reaction.[3][6]
- H319: Causes serious eye irritation.[3][6]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: A standard laboratory coat should be worn.
- Respiratory Protection: Handle in a well-ventilated chemical fume hood. If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.[3]

Storage Recommendations

To ensure stability and prevent degradation, **2-Fluorocyclohexanone** should be stored under the following conditions:

- Temperature: Store refrigerated at 2-8 °C or frozen at -20 °C, as recommended by the supplier.[1][3]
- Atmosphere: The compound can be moisture-sensitive.[7] Store under an inert atmosphere (e.g., argon or nitrogen).
- Container: Keep in a tightly sealed container in a dry and well-ventilated place.

Disposal Guidelines

Dispose of unused material and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Conclusion

2-Fluorocyclohexanone is a commercially accessible and synthetically valuable building block for modern organic and medicinal chemistry. Its strategic use allows for the introduction of fluorine into molecular scaffolds, a proven method for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides the essential technical information for researchers to confidently source, synthesize, characterize, and apply this important reagent in their research and development programs.

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